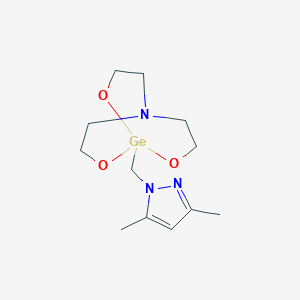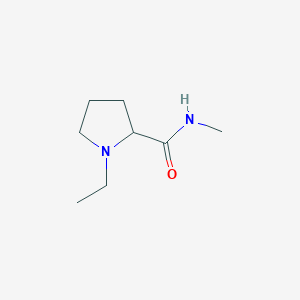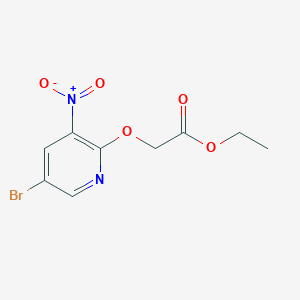
Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate and its analogs involves various chemical reactions, including aza-alkylation, intramolecular Michael cascade reactions, desulfonative dehydrogenation, and Schiff base formation through reactions with amino compounds. These methods result in good yield and provide a foundation for further chemical modifications and applications (Sunyoung Choi & Sung‐Gon Kim, 2017). Synthesis techniques also explore the use of palladium-catalyzed cross-coupling reactions, showcasing the versatility of this compound in organic synthesis (G. Sagitullina et al., 2010).
Molecular Structure Analysis
The molecular structure of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate has been characterized using various spectroscopic methods, including NMR, mass spectroscopy, and single-crystal X-ray diffraction studies. These analyses provide detailed insights into the compound's molecular geometry, electronic properties, and the nature of intermolecular interactions, contributing to the understanding of its chemical behavior and reactivity (K. Kumara et al., 2019).
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, including its role as a precursor in the synthesis of Schiff bases by reacting with 2-amino-5-bromo pyridine, highlighting its versatility in organic synthesis. Computational methods like density functional theory (DFT) have been employed to investigate its electronic properties, offering insights into its potential anti-viral efficacy and reactivity (F. Ahamed et al., 2023).
Physical Properties Analysis
The physical properties of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate, including its crystallization behavior and molecular packing, have been studied through single crystal X-ray diffraction and Hirshfeld surface analysis. These studies reveal the compound's solid-state characteristics, such as crystal structure, stabilization by hydrogen bonding, and supramolecular architecture, which are crucial for its application in material science and pharmaceuticals (M. Jyothi et al., 2017).
Chemical Properties Analysis
Research on the chemical properties of ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate focuses on its reactivity and potential as a building block in organic synthesis. Studies include its role in the synthesis of anti-inflammatory agents, showcasing its functional versatility and the broad scope of its chemical reactivity (A. Sarkate & D. Shinde, 2015).
Applications De Recherche Scientifique
Ethyl Acetate in Process Intensification
Ethyl acetate, a relative of Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate, is widely utilized as a solvent in paints, coatings, and various consumer products. Its production process has been the subject of intensification to enhance efficiency and reduce environmental impact. Techniques such as reactive distillation and microwave-assisted synthesis offer advantages in purity, energy consumption, and cost-effectiveness, showcasing the chemical's significance in industrial applications (Patil & Gnanasundaram, 2020).
Ionic Liquids and Biomolecule Processing
Ionic liquids, with ethyl and nitro substituents, serve as innovative solvents for processing biomolecules like cellulose and chitin. These solvents, exemplified by 1-ethyl-3-methylimidazolium acetate, facilitate the dissolution and modification of cellulose, underlining the importance of ethyl and nitro derivatives in advancing green chemistry and material science (Heinze et al., 2008).
Ethyl Carbamate in Food and Beverage Safety
Ethyl carbamate, structurally related to the query compound through its ethyl group, emerges in fermented foods and beverages, raising health concerns due to its carcinogenic potential. Research into its formation, detection, and mitigation is crucial for ensuring food safety and minimizing health risks, reflecting the significance of understanding and managing the effects of ethyl derivatives in consumer products (Weber & Sharypov, 2009).
Ester Formation in Microbial Fermentation
The microbial production of esters, including ethyl acetate, highlights the biological relevance of ethyl derivatives. Understanding the conditions and mechanisms underpinning ester formation by microorganisms like Hansenula anomala provides insights into flavor production for the food and beverage industry and offers potential biotechnological applications (Tabachnick & Joslyn, 1953).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
ethyl 2-(5-bromo-3-nitropyridin-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-7(12(14)15)3-6(10)4-11-9/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIILDDDMFTHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)
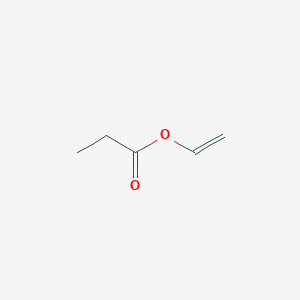

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)





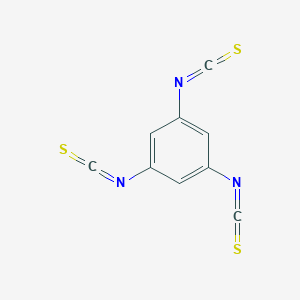
![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)

